molecular formula C9H17NO2 B128232 Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate CAS No. 74892-82-3

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Cat. No.: B128232
CAS No.: 74892-82-3
M. Wt: 171.24 g/mol
InChI Key: GHBNOCBWSUHAAA-HTQZYQBOSA-N
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Description

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Chemistry and Recycling

Poly(ethylene terephthalate) (PET) recycling involves chemical processes where compounds similar to "Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate" might play a role as intermediates or catalysts. Karayannidis and Achilias (2007) discuss various chemical recycling techniques for PET, including hydrolysis and glycolysis, to recover pure monomers or produce valuable secondary materials, such as unsaturated polyester resins and coatings (Karayannidis & Achilias, 2007).

Ethylene Inhibition in Agriculture

The control of ethylene perception in fruits and vegetables using inhibitors like 1-methylcyclopropene (1-MCP) can improve postharvest quality and shelf-life, a field where analogs of "this compound" might find application. Watkins (2006) and others have explored the commercialization and effects of 1-MCP on delaying ripening and senescence in various crops (Watkins, 2006).

Biodegradation and Environmental Impact

Research on the biodegradation and environmental fate of ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater reflects on microbial pathways that might also involve or affect molecules similar to "this compound". Thornton et al. (2020) review aerobic and anaerobic degradation mechanisms, microbial species involved, and the impact of co-contaminants (Thornton et al., 2020).

Ethyl Glucuronide as a Biomarker

Ethyl glucuronide (EtG) serves as a stable marker for alcohol consumption, detectable in various biological matrices. Studies like those by Crunelle et al. (2014) discuss the applications of EtG in forensic and clinical toxicology, indicating how molecular derivatives of ethanol, and by extension, related compounds, play a critical role in diagnostics and monitoring (Crunelle et al., 2014).

Properties

IUPAC Name

ethyl (2R,4R)-4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBNOCBWSUHAAA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246524
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74892-82-3
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74892-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 13 g (0.072 mole) of 4-methyl-2-piperidinecarboxylic acid hydrochloride and 50 ml of thionyl chloride in 300 ml of ethanol was refluxed for 4 hours. At the end of this period, the solvent was evaporated under reduced pressure, and the residue was extracted with a solution of chloroform and saturated potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate and then chloroform was evaporated. Distillation of the residue gave 7.4 g (60%) of ethyl 4-methyl-2-piperidinecarboxylate, B.P. 76°-77° C/3 mmHg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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